
N-(4-amino-3-chlorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-amino-3-chlorophenyl)methanesulfonamide is a compound that belongs to the class of methanesulfonamides, characterized by the presence of a sulfonamide group attached to a methane moiety, which is further connected to an aromatic ring with specific substituents. The compound's structure is related to various other methanesulfonamides that have been studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of N-(4-amino-3-chlorophenyl)methanesulfonamide-like compounds often involves the reaction of chlorophenylmethanesulfonamide with different reagents. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, which demonstrate high reactivity and can undergo further reactions such as alkylation . This suggests that similar synthetic strategies could be employed for the synthesis of N-(4-amino-3-chlorophenyl)methanesulfonamide, with appropriate modifications to introduce the amino group at the 4-position of the aromatic ring.
Molecular Structure Analysis
The molecular structure of N-(4-amino-3-chlorophenyl)methanesulfonamide can be inferred from related compounds. For example, N-(2,4-Dichlorophenyl)methanesulfonamide exhibits a conformation where the N-H bond is nearly syn to the ortho-chloro substituent, and the molecules are packed into chains through hydrogen bonding . Similarly, N-(3,4-Dichlorophenyl)methanesulfonamide shows a syn conformation to the meta-chloro group and forms dimers through hydrogen bonding . These structural insights suggest that the N-H bond conformation and hydrogen bonding patterns are important features in the molecular structure of N-(4-amino-3-chlorophenyl)methanesulfonamide.
Chemical Reactions Analysis
Methanesulfonamides, including N-(4-amino-3-chlorophenyl)methanesulfonamide, can participate in various chemical reactions. The presence of the amino group can influence the reactivity of the compound, potentially allowing for selective reactions at the nitrogen or the aromatic ring. For example, bissydnone sulfonamides based on 4,4'-diaminodiphenyl methane can undergo chlorosulfonation and amination, indicating that similar reactions might be applicable to N-(4-amino-3-chlorophenyl)methanesulfonamide . Additionally, the study of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides shows that these compounds can serve as N-acylation reagents, suggesting potential for acylation reactions involving N-(4-amino-3-chlorophenyl)methanesulfonamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(4-amino-3-chlorophenyl)methanesulfonamide can be deduced from similar compounds. Methanesulfonamides typically exhibit strong hydrogen bonding due to the presence of the sulfonamide group, which can affect their solubility and melting points . The presence of the amino and chloro substituents on the aromatic ring can further influence these properties by altering the polarity and potential for intermolecular interactions. The spectroscopic properties, such as IR and NMR spectra, can be used to confirm the structure of the compound, as seen in the study of the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane, where the structure in the solid state is well-reflected in its FT-IR spectrum .
科学的研究の応用
Amino Acid Analysis
One significant application of related compounds involves the analysis of proteins and peptides. For instance, a method utilizing 4 N methanesulfonic acid for hydrolysis offers precise amino acid composition analysis from a single hydrolysate. This process, which includes the determination of half-cystine as S-sulfocysteine, provides close values to theoretical expectations for proteins, showcasing the utility of methanesulfonic acid derivatives in biochemical analysis (Simpson, Neuberger, & Liu, 1976).
Chemoselective N-Acylation Reagents
Research into developing chemoselective N-acylation reagents has led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from compounds like N-2,3,4,5,6-pentafluorophenylmethanesulfonamide. These reagents exhibit good chemoselectivity, demonstrating the role of sulfonamide derivatives in synthetic organic chemistry to achieve selective acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Molecular Structure Analysis
The molecular structure and bonding characteristics of various N-(chlorophenyl)methanesulfonamide derivatives have been thoroughly examined. Studies detail the bond parameters, conformation, and hydrogen bonding, which contribute to understanding the compounds' biological activities and interaction potentials. These insights are crucial for designing molecules with specific biological or chemical properties (Gowda, Foro, & Fuess, 2007).
Inhibition of Methionine Aminopeptidase
Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP). This highlights the application of sulfonamide derivatives in developing enzyme inhibitors, offering potential therapeutic avenues. The study also discusses the inhibition mechanism, emphasizing the importance of metal interaction and inhibitor design (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Environmental and Biological Applications
Sulfonamides, including methanesulfonamide derivatives, serve as subjects to study molecular interactions in crystals and solutions, providing insights into sublimation, solubility, solvation, and distribution processes. This research underscores the environmental and pharmacological significance of these compounds, aiding in the development of new materials and drugs (Perlovich et al., 2008).
Safety And Hazards
特性
IUPAC Name |
N-(4-amino-3-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-5-2-3-7(9)6(8)4-5/h2-4,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKHDQYJIUEXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3-chlorophenyl)methanesulfonamide | |
CAS RN |
57165-03-4 |
Source


|
| Record name | N-(4-amino-3-chlorophenyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

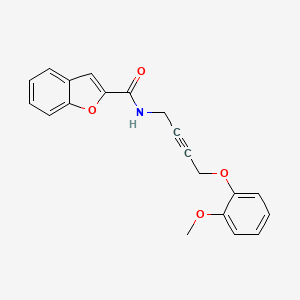
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2546612.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzamide](/img/structure/B2546614.png)
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2546616.png)
![6-Azaspiro[2.5]octan-5-one](/img/structure/B2546618.png)
![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
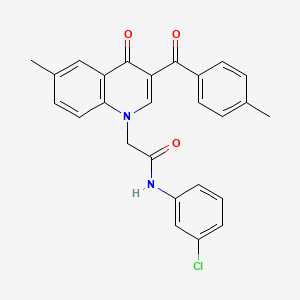
![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)
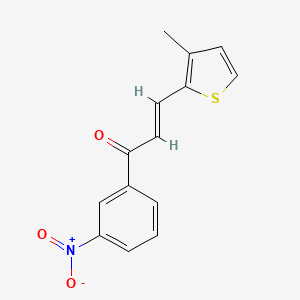
![2-[(2-Fluorophenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2546630.png)
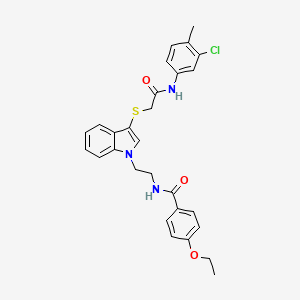
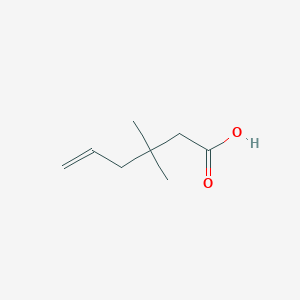
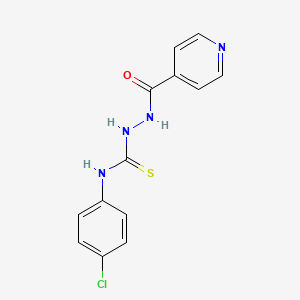
![3-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-phenyl-1,2,4-triazole](/img/structure/B2546634.png)